molecular formula C15H10ClN3O2S B5513339 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine

4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B5513339
M. Wt: 331.8 g/mol
InChI Key: SPUKUBVAMONLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features both chlorophenyl and nitrophenyl groups attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in a polar solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride.

Major Products Formed

    Reduction: Reduction of the nitro group yields 4-(4-chlorophenyl)-5-(4-aminophenyl)-1,3-thiazol-2-amine.

    Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl-4-chloro-2-nitrophenyl ether
  • 4-chlorophenyl-4-nitrophenylmethanone

Uniqueness

4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chlorophenyl and nitrophenyl groups attached to a thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-11-5-1-9(2-6-11)13-14(22-15(17)18-13)10-3-7-12(8-4-10)19(20)21/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUKUBVAMONLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.